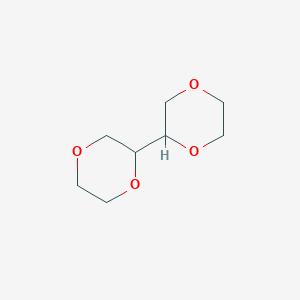![molecular formula C8H11ClN2O B080949 [2-(2-Chlorophenoxy)ethyl]hydrazine CAS No. 14573-11-6](/img/structure/B80949.png)
[2-(2-Chlorophenoxy)ethyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Chlorophenoxy)ethyl]hydrazine, also known as CPEH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [2-(2-Chlorophenoxy)ethyl]hydrazine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, [2-(2-Chlorophenoxy)ethyl]hydrazine has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation (Chen et al., 2019). [2-(2-Chlorophenoxy)ethyl]hydrazine has also been shown to activate the AMPK pathway, which is involved in regulating energy metabolism and cell survival (Gao et al., 2017).
Effets Biochimiques Et Physiologiques
[2-(2-Chlorophenoxy)ethyl]hydrazine has been shown to have various biochemical and physiological effects. In animal models, [2-(2-Chlorophenoxy)ethyl]hydrazine has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers (Gao et al., 2017). [2-(2-Chlorophenoxy)ethyl]hydrazine has also been shown to decrease the levels of glucose and cholesterol in the blood (Chen et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(2-Chlorophenoxy)ethyl]hydrazine in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals (Chen et al., 2019). However, one limitation is that [2-(2-Chlorophenoxy)ethyl]hydrazine is not very soluble in water, which can make it difficult to administer in certain experiments (Gao et al., 2017).
Orientations Futures
For research on [2-(2-Chlorophenoxy)ethyl]hydrazine include its potential use as an anti-cancer and anti-inflammatory agent, as well as further studies on its mechanism of action and effects on biochemical and physiological pathways.
Méthodes De Synthèse
[2-(2-Chlorophenoxy)ethyl]hydrazine can be synthesized through the reaction of 2-chlorophenol with ethyl chloroformate to form 2-(2-chlorophenoxy)ethyl chloroformate, which is then reacted with hydrazine hydrate to produce [2-(2-Chlorophenoxy)ethyl]hydrazine (Gao et al., 2017). This method has been optimized to achieve high yield and purity of [2-(2-Chlorophenoxy)ethyl]hydrazine.
Applications De Recherche Scientifique
[2-(2-Chlorophenoxy)ethyl]hydrazine has been found to have potential applications in various fields of scientific research. In the field of medicine, [2-(2-Chlorophenoxy)ethyl]hydrazine has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells (Chen et al., 2019). [2-(2-Chlorophenoxy)ethyl]hydrazine has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models (Gao et al., 2017).
Propriétés
Numéro CAS |
14573-11-6 |
|---|---|
Nom du produit |
[2-(2-Chlorophenoxy)ethyl]hydrazine |
Formule moléculaire |
C8H11ClN2O |
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)ethylhydrazine |
InChI |
InChI=1S/C8H11ClN2O/c9-7-3-1-2-4-8(7)12-6-5-11-10/h1-4,11H,5-6,10H2 |
Clé InChI |
BBFHMOACPZJBCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCCNN)Cl |
SMILES canonique |
C1=CC=C(C(=C1)OCCNN)Cl |
Synonymes |
[2-(2-chlorophenoxy)ethyl]hydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




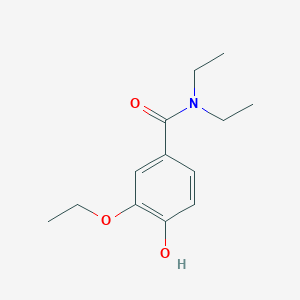
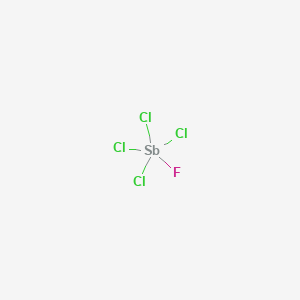




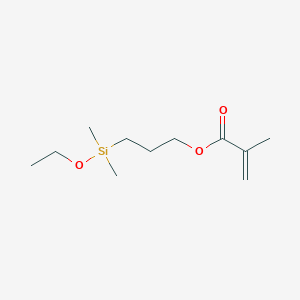
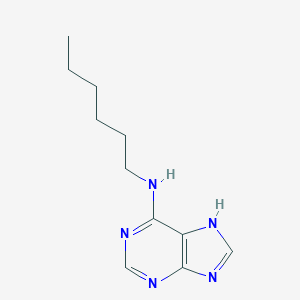
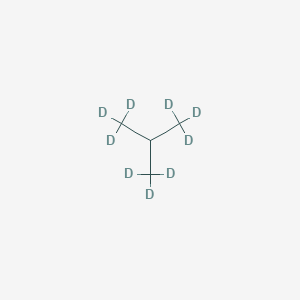
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)


